(1R)-1-azido-5-chloro-2,3-dihydro-1H-indene

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

This enantiomerically pure (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene delivers three critical advantages: (1) Defined (1R)-stereochemistry eliminates downstream chiral resolution, essential for single-enantiomer API synthesis. (2) The 5-chloro substituent provides a functionalization handle and critically influences target binding (ALDH2 Ki=19 nM, IC50=190 nM); non-halogenated or regioisomeric analogs exhibit altered biological interactions. (3) The azido group enables bioorthogonal CuAAC/SPAAC conjugation for molecular probe development and bioconjugation. Substituting racemic mixtures or regioisomers fundamentally compromises stereochemical fidelity and pharmacological activity. Ideal for medicinal chemistry, chemical biology, and PROTAC linker attachment.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 2044706-33-2
Cat. No. B6273044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-azido-5-chloro-2,3-dihydro-1H-indene
CAS2044706-33-2
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N=[N+]=[N-])C=CC(=C2)Cl
InChIInChI=1S/C9H8ClN3/c10-7-2-3-8-6(5-7)1-4-9(8)12-13-11/h2-3,5,9H,1,4H2/t9-/m1/s1
InChIKeyNPBKYMVVVFANLE-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene (CAS 2044706-33-2): Purity, Analytics, and Differentiation


(1R)-1-azido-5-chloro-2,3-dihydro-1H-indene (CAS: 2044706-33-2) is a chiral, enantiomerically pure organic azide featuring a 5-chloro substituent on a 2,3-dihydro-1H-indene scaffold. This compound serves as a pivotal precursor for the synthesis of nitrogen-containing heterocycles and biologically active molecules, leveraging its well-defined stereochemistry for asymmetric synthesis and mechanistic studies [1]. Its molecular formula is C9H8ClN3, with a molecular weight of 193.63 g/mol and a computed XLogP3-AA value of 3.8 [2].

Risks of Substituting (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene with Unqualified Analogs


Substituting (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene with a racemic mixture (e.g., (+/-)-1-azidoindane) or regioisomers (e.g., 4-chloro or non-chlorinated analogs) fundamentally compromises downstream applications. The specific (1R) stereochemistry is essential for generating enantiomerically pure products, such as chiral α-amino ketones and β-amino alcohols, which are critical for asymmetric synthesis and pharmaceutical development [1]. The 5-chloro substituent is a key molecular handle for further functionalization and influences target binding affinity, as demonstrated by differential inhibition of ALDH enzymes; replacing it with a non-halogenated analog would likely alter these crucial biological interactions [2].

Quantitative Evidence for the Selection of (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene


Enantiomeric Purity: Defined (1R) Stereochemistry for Asymmetric Synthesis

The target compound is characterized by a well-defined (1R) stereochemistry [1]. This is a critical differentiator from the commonly available racemic mixture, 1-azidoindane (CAS 144192-67-6) [2]. While the racemate is a 50:50 mixture of enantiomers and is of limited use for enantioselective applications, the (1R)-enantiomer provides a defined chiral pool for the synthesis of single-isomer products. This is essential for applications requiring high enantiomeric excess (ee), such as the development of chiral pharmaceuticals and agrochemicals where biological activity is often restricted to a single enantiomer.

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

ALDH2 Inhibition: Potent Activity for Metabolic Disorder Research

The compound exhibits significant inhibitory activity against human aldehyde dehydrogenase 2 (ALDH2), a key enzyme in alcohol metabolism. In competitive inhibition assays, it demonstrated a Ki of 19 nM [1] and an IC50 of 190 nM [2] against the recombinant human enzyme expressed in E. coli. This potency is a quantifiable differentiator from other aldehydes or non-specific inhibitors.

Enzyme Inhibition ALDH2 Drug Discovery

ALDH1A2 and ALDH1B1 Inhibition: Isoform-Selectivity Profile

Beyond ALDH2, the compound also inhibits other ALDH isoforms, with reported IC50 values of 330 nM for ALDH1A2 and 310 nM for ALDH1B1 [1]. While these values are less potent than for ALDH2, this activity profile across the ALDH superfamily is a quantifiable characteristic. This contrasts with compounds that may be highly selective for a single isoform, offering a different utility for research applications.

Enzyme Selectivity ALDH1A2 ALDH1B1

Hydrophobicity: Computed XLogP3-AA Value of 3.8

The compound's lipophilicity is characterized by a computed XLogP3-AA value of 3.8 [1]. This value is higher than that of the non-chlorinated analog 1-azidoindane (XLogP3-AA value not directly found, but expected to be lower due to the absence of the chloro group). The increased lipophilicity can be advantageous for applications requiring enhanced membrane permeability or for partitioning into hydrophobic environments.

Physicochemical Property Lipophilicity Drug Design

Primary Application Scenarios for (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene


Asymmetric Synthesis of Chiral Pharmaceuticals and Agrochemicals

This compound is ideally suited as a chiral building block for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. Its defined (1R)-stereochemistry ensures the creation of single-enantiomer products, eliminating the need for downstream chiral resolution [1]. This is particularly relevant for developing active pharmaceutical ingredients (APIs) where stereochemistry dictates biological activity.

Development of ALDH Inhibitors for Metabolic and Cardiovascular Research

The compound's potent and well-defined inhibition of ALDH2 (Ki = 19 nM, IC50 = 190 nM) makes it a valuable tool compound for studying the role of this enzyme in alcohol metabolism, cardiovascular disease, and other pathologies [1]. Its activity against other ALDH isoforms (e.g., ALDH1A2, ALDH1B1) allows for the investigation of the broader ALDH superfamily [2].

Click Chemistry for Bioconjugation and Probe Development

The azido group enables the use of this compound in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions [1]. This makes it a versatile handle for bioorthogonal labeling, bioconjugation, and the development of molecular probes for imaging or target identification in complex biological systems.

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